molecular formula C25H23N3O2 B13400555 H-D-His(tau-Trt)-OH

H-D-His(tau-Trt)-OH

Cat. No.: B13400555
M. Wt: 397.5 g/mol
InChI Key: BSZQZNOAYQCQFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-D-His(tau-Trt)-OH: is a derivative of histidine, an essential amino acid. The compound features a triphenylmethyl (trityl) protecting group attached to the imidazole ring of histidine. This modification is often used in peptide synthesis to protect the functional groups of amino acids during the formation of peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-His(tau-Trt)-OH typically involves the protection of the histidine amino acid. The trityl group is introduced to the imidazole ring of histidine through a reaction with trityl chloride in the presence of a base such as pyridine. The reaction conditions usually involve:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete protection of the imidazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To handle large volumes of reactants.

    Purification: Techniques such as crystallization, recrystallization, or chromatography to obtain the pure compound.

    Quality Control: Ensuring the purity and consistency of the product through analytical methods like HPLC (High-Performance Liquid Chromatography).

Chemical Reactions Analysis

Types of Reactions

H-D-His(tau-Trt)-OH can undergo various chemical reactions, including:

    Deprotection: Removal of the trityl group using acidic conditions, such as treatment with trifluoroacetic acid.

    Peptide Bond Formation: Reacting with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Peptide Synthesis: Coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products Formed

    Deprotection: Yields free histidine.

    Peptide Synthesis: Yields peptides with the desired sequence, incorporating the histidine residue.

Scientific Research Applications

H-D-His(tau-Trt)-OH is widely used in scientific research, particularly in:

    Peptide Synthesis: As a protected histidine derivative, it is crucial in the stepwise synthesis of peptides.

    Biological Studies: Investigating the role of histidine in proteins and enzymes.

    Medicinal Chemistry: Developing peptide-based drugs and studying their interactions with biological targets.

    Industrial Applications: Used in the production of peptide-based materials and bioconjugates.

Mechanism of Action

The mechanism of action of H-D-His(tau-Trt)-OH primarily involves its role as a protected amino acid in peptide synthesis. The trityl group protects the imidazole ring of histidine, preventing unwanted side reactions during peptide bond formation. Once the peptide synthesis is complete, the trityl group can be removed under acidic conditions, revealing the free histidine residue.

Comparison with Similar Compounds

Similar Compounds

    H-D-His(tau-Trt)-OMe: A methyl ester derivative of H-D-His(tau-Trt)-OH, used similarly in peptide synthesis.

    H-D-His(tau-Boc)-OH: Another protected histidine derivative with a tert-butyloxycarbonyl (Boc) group instead of the trityl group.

Uniqueness

This compound is unique due to the stability and ease of removal of the trityl protecting group. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial.

Properties

IUPAC Name

2-amino-3-(1-tritylimidazol-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c26-23(24(29)30)16-22-17-28(18-27-22)25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18,23H,16,26H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZQZNOAYQCQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.